molecular formula C9H10OS2 B14056563 1-(2,5-Dimercaptophenyl)propan-2-one

1-(2,5-Dimercaptophenyl)propan-2-one

Cat. No.: B14056563
M. Wt: 198.3 g/mol
InChI Key: BGZKEAMHXJAPNR-UHFFFAOYSA-N
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Description

1-(2,5-Dimercaptophenyl)propan-2-one is an organic compound featuring a propan-2-one (acetone) backbone substituted with a 2,5-dimercaptophenyl group. The mercapto (-SH) groups at the 2- and 5-positions of the benzene ring confer unique reactivity, such as metal chelation and participation in redox reactions.

Properties

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

1-[2,5-bis(sulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C9H10OS2/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5,11-12H,4H2,1H3

InChI Key

BGZKEAMHXJAPNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimercaptophenyl)propan-2-one typically involves the introduction of mercapto groups to a phenyl ring followed by the attachment of a propan-2-one group. One common method involves the reaction of 2,5-dimercaptophenyl derivatives with propan-2-one under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can react with the mercapto groups under appropriate conditions.

Major Products Formed:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dimercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimercaptophenyl)propan-2-one involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Functional Group Analysis

  • This compound : The two thiol (-SH) groups on the aromatic ring distinguish it from analogs. These groups enable metal coordination (e.g., with transition metals) and susceptibility to oxidation, forming disulfide bonds.
  • (S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) : The piperidinyl group introduces basicity and hydrogen-bonding capabilities, critical for its anti-parasitic activity .
  • 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one : The sulfanyl (-S-) group and fluorine substituent enhance lipophilicity and stability compared to thiols, making it suitable for industrial applications .
  • 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol: The amino (-NH₂) and hydroxyl (-OH) groups enable hydrogen bonding and salt formation, typical in pharmaceutical intermediates .

Research Findings and Implications

Structural Misassignments and Corrections

Pelletierine’s initial misidentification () underscores the importance of advanced spectroscopic techniques in structural elucidation. Similarly, the target compound’s reactivity profile must be rigorously validated to avoid misinterpretations.

Industrial and Pharmaceutical Relevance

  • The sulfanyl-fluorophenyl analog () is marketed as a fine chemical, highlighting industrial demand for stable propan-2-one derivatives .
  • The amino-propan-2-ol derivative () exemplifies the role of propan-2-one analogs in drug development, where functional group tuning optimizes pharmacokinetics .

Stability and Reactivity Trade-offs

Thiol-rich compounds like this compound may offer superior reactivity for niche applications (e.g., sensors) but require stabilization strategies to prevent oxidation. Sulfanyl and amino derivatives balance reactivity with shelf-life, broadening their applicability.

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